(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a complex organic molecule with potential applications in various fields of science. This compound features a unique structure that includes an indole core, a phenyl group, and a methoxyimino substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methylphenylmethanol with phenylhydrazine to form an intermediate, which is then cyclized to produce the indole core. .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like or , leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides , while reduction can produce indole alcohols .
Scientific Research Applications
(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-{[(2-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
- (3Z)-3-{[(2-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
- (3Z)-3-{[(2-bromophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
Uniqueness
The uniqueness of (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
(3Z)-3-[(2-methylphenyl)methoxyimino]-1-phenylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-9-5-6-10-17(16)15-26-23-21-19-13-7-8-14-20(19)24(22(21)25)18-11-3-2-4-12-18/h2-14H,15H2,1H3/b23-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJFJSGNKHJSNC-LNVKXUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CO/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.